molecular formula C19H20N6O3S2 B7733758 2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B7733758
M. Wt: 444.5 g/mol
InChI Key: JEEVRNDBNBWZDJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a prop-2-en-1-yl (allyl) group, a 4-aminophenyl moiety, and a sulfanyl-linked acetamide tail bearing a 4-sulfamoylphenyl group. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in anti-inflammatory and antimicrobial contexts .

Properties

IUPAC Name

2-[[5-(4-aminophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S2/c1-2-11-25-18(13-3-5-14(20)6-4-13)23-24-19(25)29-12-17(26)22-15-7-9-16(10-8-15)30(21,27)28/h2-10H,1,11-12,20H2,(H,22,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEVRNDBNBWZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Core Synthesis

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide precursors. For example, 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol is prepared by reacting 4-aminophenylhydrazine with a carbonyl source (e.g., thiourea) under acidic reflux conditions. Cyclization is typically conducted in ethanol or aqueous HCl at 80–100°C, yielding the triazole thiol intermediate with >75% efficiency.

Key Reaction:

4-Aminophenylhydrazine + ThioureaHCl, Δ4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol\text{4-Aminophenylhydrazine + Thiourea} \xrightarrow{\text{HCl, Δ}} \text{4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol}

Introduction of the Propenyl Group

Alkylation at the N-4 position of the triazole is achieved using allyl bromide in alkaline media. A mixture of the triazole thiol, allyl bromide, and potassium carbonate in dimethylformamide (DMF) is stirred at 60°C for 12 hours, resulting in 4-(prop-2-en-1-yl)-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol with 68–72% yield.

Optimization Data:

ParameterConditionYield (%)
SolventDMF72
BaseK₂CO₃70
Temperature60°C68

Sulfanyl Acetamide Formation

The sulfanyl bridge is established by reacting the triazole thiol with N-(4-sulfamoylphenyl)chloroacetamide in ethanol under basic conditions (NaOH, 50°C, 6 hours). This nucleophilic substitution attaches the acetamide moiety, yielding the final product with 65–70% purity, which is refined via recrystallization from ethanol.

Reaction Mechanism:

Triazole-SH + ClCH₂CONH-C₆H₄-SO₂NH₂NaOHTriazole-S-CH₂CONH-C₆H₄-SO₂NH₂\text{Triazole-SH + ClCH₂CONH-C₆H₄-SO₂NH₂} \xrightarrow{\text{NaOH}} \text{Triazole-S-CH₂CONH-C₆H₄-SO₂NH₂}

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, triazole cyclization completes in 15 minutes (vs. 6 hours conventionally) at 100°C, improving yields to 85%. Similarly, alkylation and acetamide coupling steps achieve 75% efficiency in 30 minutes under microwave conditions.

Catalytic Approaches

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces the 4-aminophenyl group post-triazole formation. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water, aryl boronic acids couple with brominated triazoles at 80°C, achieving 80% yield.

Industrial-Scale Production

Patent US6649796B2 outlines a scalable three-step process:

  • Thiouronium Salt Formation : React diphenylmethanol with thiourea/HBr.

  • Alkylation : Treat with chloroacetamide in aqueous NaOH (60–70°C).

  • Purification : Crystallization from ethanol-water mixtures.
    This method achieves 67% overall yield with >99% purity, avoiding toxic reagents.

Analytical Characterization

1H NMR (DMSO-d₆): δ 8.2 (s, 1H, triazole-H), 7.8–7.5 (m, 4H, aryl-H), 5.9 (m, 2H, propenyl), 3.4 (s, 2H, CH₂).
HPLC : Purity >98% (C18 column, acetonitrile/water).

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Traditional Alkylation65–7012 hModerate
Microwave75–851 hHigh
Catalytic Coupling808 hLow

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the nitro groups (if present), converting them to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole ring and sulfamoyl group.

    Materials Science: The compound can be used in the development of advanced materials, such as conductive polymers or as a component in organic electronics.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial or cancer cell metabolism.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physical Properties of Analogous Compounds

Compound Name (Reference) R1 (Triazole) R2 (Acetamide) Melting Point (°C) Yield (%) Notable Properties/Bioactivity
Target Compound 4-Aminophenyl, Allyl 4-Sulfamoylphenyl N/A N/A Hypothesized anti-inflammatory potential
N-(4-Acetylphenyl)-2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Pyridinyl 4-Acetylphenyl N/A N/A Enhanced solubility due to pyridine
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Bromophenyl 4-Sulfamoylphenyl N/A N/A Bromine increases lipophilicity
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Ethyl 4-Nitrophenyl 272.9–273.9 62 Nitro group enhances thermal stability
2-{[5-(4-Methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide 4-Methoxyphenyl 4-Isopropylphenyl N/A N/A Methoxy improves metabolic stability

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase melting points and thermal stability, whereas electron-donating groups (e.g., methoxy in ) enhance metabolic stability.
  • Solubility : Pyridinyl () and sulfamoyl groups (target compound) improve aqueous solubility via polar interactions.

Bioactivity Insights

  • Anti-Exudative Activity: Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Antimicrobial Potential: Compounds with electron-deficient aromatic rings (e.g., nitro, bromo) show enhanced activity against Gram-positive bacteria .

Challenges and Opportunities

  • Synthetic Complexity : Allyl and bulky aryl groups (e.g., isopropyl in ) complicate purification.
  • Bioactivity Gaps: Limited data on the target compound’s efficacy necessitates in vitro testing.
  • Optimization : Hybridizing features from analogues (e.g., pyridinyl solubility + bromine lipophilicity) could refine pharmacokinetics.

Biological Activity

2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound notable for its diverse biological activities. This compound features a triazole ring, which is often associated with significant pharmacological properties, including antimicrobial and anticancer effects. The structural complexity of this compound provides a rich field for research into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6O3S2C_{19}H_{20}N_{6}O_{3}S_{2}, indicating the presence of multiple functional groups that contribute to its biological activity. The key structural components include:

  • Triazole ring : Known for its role in various biological activities.
  • Aminophenyl group : Potentially contributes to antimicrobial properties.
  • Sulfamoyl group : Often linked to antibacterial activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This is particularly relevant in microbial metabolism and cancer cell proliferation.
  • Receptor Interaction : It may modulate signal transduction pathways by binding to cellular receptors, affecting various cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially comparable to established antibiotics such as gentamicin and ciprofloxacin .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often display potent antimicrobial effects. For example, compounds with similar structures have shown high activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for new antibiotic development.

CompoundActivity TypeMIC (μg/mL)Reference
22AntibacterialComparable to gentamicin
29SchistosomicidalComparable to praziquantel
34DHFR InhibitorIC₅₀ 0.03 μM (more active than MTX)

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with tubulin polymerization and other cellular pathways.

CompoundCancer Cell LineIC₅₀ (μg/mL)Reference
41aMCF-70.28
41aA5490.52

Case Studies

  • In Vitro Studies on DHFR Inhibition : A series of compounds structurally related to triazoles were synthesized and evaluated for their dihydrofolate reductase (DHFR) inhibition capabilities. One compound exhibited an IC₅₀ value significantly lower than methotrexate, indicating a strong potential for development as an anticancer agent .
  • Antimicrobial Efficacy : In a comparative study, certain derivatives demonstrated efficacy against resistant strains of bacteria, suggesting that modifications in the structure could enhance antimicrobial potency significantly .

Q & A

Q. What computational tools predict its ADMET properties?

  • Methodology :
  • Use SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
  • Run PROTOX II for toxicity prediction (e.g., hepatotoxicity risk) .
  • Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

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